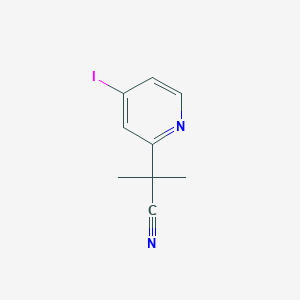

2-(4-Iodopyridin-2-yl)-2-methylpropanenitrile

Descripción general

Descripción

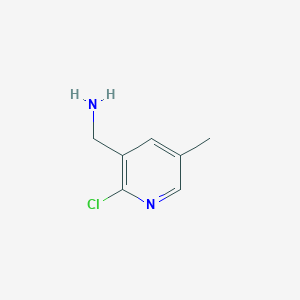

The compound “2-(4-Iodopyridin-2-yl)-2-methylpropanenitrile” likely belongs to the class of organic compounds known as pyridines and derivatives . Pyridines are compounds containing a pyridine ring, which is a six-membered aromatic heterocycle with one nitrogen atom replacing a carbon atom .

Synthesis Analysis

While specific synthesis methods for “2-(4-Iodopyridin-2-yl)-2-methylpropanenitrile” are not available, similar compounds such as “4-(4-iodopyridin-2-yl)morpholine” have been synthesized . The synthesis of these types of compounds often involves reactions with amines in protic solvents .Molecular Structure Analysis

The molecular structure of “2-(4-Iodopyridin-2-yl)-2-methylpropanenitrile” would likely include a pyridine ring with an iodine atom at the 4-position and a 2-methylpropanenitrile group at the 2-position .Aplicaciones Científicas De Investigación

Substituent Effects in Pyrid-2-yl Ureas

Pyrid-2-yl ureas, closely related to the structure of 2-(4-Iodopyridin-2-yl)-2-methylpropanenitrile, show variations in conformational isomers and binding interactions, as demonstrated by Chien et al. (2004). These compounds exhibit different equilibrium constants and binding affinities, indicating their potential utility in molecular complexation and structural studies (Chia-Hui Chien et al., 2004).

Photovoltaic Properties in Solar Cell Applications

Ryu et al. (2009) explored the use of compounds structurally similar to 2-(4-Iodopyridin-2-yl)-2-methylpropanenitrile in dye-sensitized solar cells (DSSCs). The introduction of specific substituents increased the light harvesting efficiency, showcasing the potential of such compounds in renewable energy technologies (T. Ryu et al., 2009).

Synthesis and Applications in Heterocyclic Chemistry

Abbiati et al. (2002) demonstrated the synthesis of various heterocyclic compounds using pyridin-2-yl derivatives. This research highlights the versatility of compounds like 2-(4-Iodopyridin-2-yl)-2-methylpropanenitrile in synthesizing complex molecular structures, potentially useful in pharmaceuticals and organic chemistry (G. Abbiati et al., 2002).

Development of Phosphorescent Materials

Park et al. (2013) studied the use of pyridyl-based compounds in creating phosphorescent materials, particularly for applications in organic light-emitting diodes (OLEDs). Their work shows how modifications in the pyridine ring can significantly alter the emission properties of these materials (H. Park et al., 2013).

Role in Coordination Chemistry

Research by Nishi et al. (2010) on iron(II) complexes, involving pyridine derivatives, offers insights into the role of compounds like 2-(4-Iodopyridin-2-yl)-2-methylpropanenitrile in coordination chemistry. These compounds can form complex structures with metal ions, which have implications in materials science and catalysis (Koshiro Nishi et al., 2010).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as (2-iodo-pyridin-4-yl)-carbamic acid tert-butyl ester, have been associated with the gamma-aminobutyric acid receptor (gar) . GAR plays a crucial role in maintaining the balance of excitation and inhibition in the central nervous system .

Mode of Action

It can be inferred from related compounds that it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions .

Biochemical Pathways

Given its potential interaction with the gamma-aminobutyric acid receptor, it may influence the gabaergic signaling pathway .

Result of Action

Based on its potential interaction with the gamma-aminobutyric acid receptor, it may modulate neuronal excitability and contribute to the regulation of muscle tone .

Propiedades

IUPAC Name |

2-(4-iodopyridin-2-yl)-2-methylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IN2/c1-9(2,6-11)8-5-7(10)3-4-12-8/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUMBUMBXFZFCCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=NC=CC(=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[8-Chloro-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl]-1-propanol](/img/structure/B1467752.png)

![6-Methylimidazo[1,2-a]pyridin-2-amine](/img/structure/B1467755.png)

![6,7-difluoro-3-[(3-methylphenyl)sulfonyl]-1-propylquinolin-4(1H)-one](/img/structure/B1467765.png)

![Methyl 1,4,6,7-tetrahydrothiopyrano[4,3-C]pyrazole-3-carboxylate](/img/structure/B1467771.png)

![3-Methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1467772.png)

![{1-[(4-Ethylphenyl)methyl]piperidin-4-yl}methanamine](/img/structure/B1467775.png)